Eisenazetat

Description

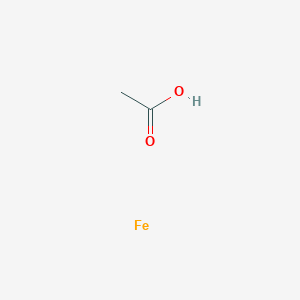

Eisenazetat, or iron acetate, is a coordination compound with the general formula $ \text{Fe(CH}3\text{COO)}n $, where $ n $ varies depending on the oxidation state of iron (e.g., ferrous acetate, $ \text{Fe(C}2\text{H}3\text{O}2\text{)}2 $, or ferric acetate, $ \text{Fe(C}2\text{H}3\text{O}2\text{)}3 $). It is commonly used in water treatment, dyeing processes, and as a precursor to other iron-containing materials. Its properties, such as solubility, stability, and reactivity, depend on its oxidation state and hydration level.

Properties

Molecular Formula |

C2H4FeO2 |

|---|---|

Molecular Weight |

115.90 g/mol |

IUPAC Name |

acetic acid;iron |

InChI |

InChI=1S/C2H4O2.Fe/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

NVVGMIRCFUVBOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.[Fe] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis Methods : Iron acetate is typically synthesized via the reaction of acetic acid with iron oxides or hydroxides. This contrasts with zinc acetate, which is often produced through direct metal-acid reactions .

- Thermal Decomposition : Ferric acetate decomposes at ~200°C to $ \text{Fe}2\text{O}3 $, while copper acetate forms $ \text{CuO} $ at similar temperatures .

Limitations of Available Evidence

The provided evidence lacks any data on this compound or related compounds:

Recommendations for Further Research

To compile an authoritative comparison, consult:

- Chemical Databases : PubChem, Reaxys, or SciFinder for physicochemical data.

- Peer-Reviewed Studies: Journals like Inorganic Chemistry or Journal of Environmental Chemical Engineering.

- Regulatory Documents : European Chemicals Agency (ECHA) or EPA reports on metal acetates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.